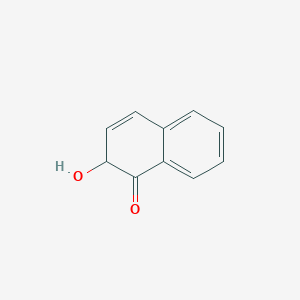

2-Hydroxynaphthalen-1(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77488-21-2 |

|---|---|

Molecular Formula |

C10H8O2 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-hydroxy-2H-naphthalen-1-one |

InChI |

InChI=1S/C10H8O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9,11H |

InChI Key |

GEYCYCTZOOCRJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(C2=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxynaphthalen 1 2h One and Its Functionalized Analogues

Direct Synthesis Strategies for 2-Hydroxynaphthalen-1(2H)-one

Direct routes to this compound involve either building the bicyclic naphthalenone core through cyclization or modifying an existing naphthalene (B1677914) structure.

Cyclization Reactions Leading to the Naphthalenone Core

A primary method for constructing the naphthalenone framework is through intramolecular cyclization. For instance, acid-catalyzed cyclization of 3-benzoylpropionic acid derivatives can yield the naphthalenone system. The specific substituents on the initial aromatic ring guide the final structure. A notable example is the use of polyphosphoric acid to cyclize 1-aryl-3-alkyn-2-ones, which produces 3-iodo-2-naphthols in high yields. nih.gov This method is versatile, accommodating various functional groups. nih.gov

Another strategy involves electrophilic cyclization of arene-containing propargylic alcohols using reagents like iodine monochloride (ICl), iodine (I2), or bromine (Br2), which results in regioselectively substituted naphthalenes under mild conditions. nih.gov For example, the cyclization of 2-styrylcyclopropane-1,1-dicarboxylates can produce 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones. nih.gov

Functional Group Interconversion Approaches

Functional group interconversion offers an alternative pathway to this compound from a pre-existing naphthalene system. solubilityofthings.comimperial.ac.uk This process involves converting one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. imperial.ac.ukic.ac.uk A common starting material is 2-naphthol (B1666908), which can be converted to 2-hydroxy-1-naphthaldehyde (B42665) via methods like the Reimer-Tiemann reaction, involving chloroform (B151607) and a strong base. nbinno.comorgsyn.org Another approach is the selective oxidation of 1,2-dihydroxynaphthalene to yield the target compound.

Multi-Component Condensation Reactions Involving 2-Hydroxy-1-naphthaldehyde Precursors

Multi-component reactions (MCRs) provide an efficient and atom-economical route to functionalized analogs of this compound. These reactions leverage the versatile precursor 2-hydroxy-1-naphthaldehyde, which condenses with various substrates to create complex molecules in a single step. ontosight.ai

Kabachnik-Fields Reaction Analogues for α-Aminophosphonate Derivatives

The Kabachnik-Fields reaction is a three-component reaction that synthesizes α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite. wikipedia.orgorganic-chemistry.orgnih.gov In this context, 2-hydroxy-1-naphthaldehyde reacts with an amine and a dialkyl phosphite. researchgate.netbohrium.com The reaction typically begins with the formation of an imine from the aldehyde and amine, which is then attacked by the nucleophilic phosphite. wikipedia.orgnih.gov This process can be catalyzed by Lewis or Brønsted acids. wikipedia.org

Table 1: Kabachnik-Fields Reaction Analogues

| Catalyst | Amine | Phosphite | Yield (%) | Reference |

| Mg(ClO4)2 | Uracil-based amine | Diethyl phosphite | High | nih.gov |

| ZnCl2/PPh3 | Quinazolinone-based hydrazide | Diphenyl phosphite | 75-84 | nih.gov |

| Phenylboronic acid | Various amines | Dialkyl phosphites | High | nih.gov |

Carbodiimide-Mediated Three-Component Cyclization Reactions (e.g., Thiazolidinones)

Functionalized thiazolidinone derivatives can be attached to a naphthalenone framework through a one-pot, three-component reaction. This involves 2-hydroxy-1-naphthaldehyde, a primary amine, and thioglycolic acid, with a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) serving as a dehydrating agent. connectjournals.comwikipedia.org The reaction proceeds via the formation of an imine, followed by the addition of the thiol group and subsequent intramolecular cyclization facilitated by the carbodiimide. connectjournals.comwikipedia.org

Table 2: Carbodiimide-Mediated Three-Component Cyclization Reactions

| Amine | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Aromatic diamines | Anhydrous benzene (B151609) | Not specified | Not specified | connectjournals.comresearchgate.net |

| Substituted anilines | Solvent-free | Not specified | 84 | nih.gov |

Mannich-Type Reactions and Related Condensations

The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton. wikipedia.orgorganic-chemistry.org In a typical Mannich reaction involving 2-hydroxy-1-naphthaldehyde, it condenses with a primary or secondary amine and a compound with an active methylene (B1212753) group, such as a β-ketoester. nih.gov This reaction leads to highly functionalized products.

Table 3: Mannich-Type Reactions and Related Condensations

| Amine | Active Methylene Compound | Catalyst | Reference |

| Secondary aliphatic amines | Terminal alkyne | Cu(I) | nih.gov |

| Primary amines | N-substituted 2- or 4-hydroxycarbazoles | Not specified | nih.gov |

Reaction Pathways for Amidoalkyl-2-naphthols

The primary route for synthesizing amidoalkyl-2-naphthols is the Mannich-type condensation. mdpi.com This reaction involves the condensation of a 2-naphthol, an aldehyde, and an amide or urea (B33335) in the presence of a catalyst. mdpi.comresearchgate.net The general pathway proceeds through the formation of an intermediate from the aldehyde and the amide, which then reacts with 2-naphthol to yield the final amidoalkyl-2-naphthol product. A variety of aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups, as well as different amides like acetamide (B32628) and benzamide, can be successfully used in this reaction. mdpi.com

Catalytic Approaches in the Synthesis of 2-Hydroxynaphthalenone Derivatives

Catalysis plays a pivotal role in the synthesis of 2-hydroxynaphthalenone derivatives, offering pathways with higher efficiency, selectivity, and milder reaction conditions. A range of catalysts, from simple acids to sophisticated nanoparticle systems, have been employed.

Acid-Catalyzed Reactions

Acid catalysts, both Brønsted and Lewis acids, are widely used in the synthesis of amidoalkyl-2-naphthols. Ferric hydrogensulfate has been demonstrated as an effective and reusable catalyst for the one-pot condensation of 2-naphthol, aromatic aldehydes, and acetamide. nih.gov This method is notable for its excellent yields and applicability under solvent-free and microwave conditions. nih.gov Other acidic catalysts that have been successfully employed include p-toluenesulfonic acid, which facilitates a metal-free, one-pot synthesis of related chroman-4-one derivatives. researchgate.net Adipic acid has also been utilized as an efficient organocatalyst for the three-component synthesis of amidoalkyl-2-naphthols under solvent-free conditions at elevated temperatures, achieving high yields in short reaction times. mdpi.com

Metal Nanoparticle Catalysis

In recent years, metal nanoparticles have emerged as highly efficient heterogeneous catalysts for the synthesis of 2-hydroxynaphthalenone derivatives. Nickel nanoparticles have been used for the synthesis of amidoalkyl-2-naphthols under solvent-free conditions, resulting in good to excellent yields with short reaction times. mdpi.com Similarly, zinc oxide nanoparticles have been employed for the one-pot condensation of aromatic aldehydes, 2-naphthol, and an amide or urea, demonstrating the versatility of metal oxide nanoparticles as catalysts. researchgate.net

Magnetic nanoparticles have also gained attention due to their ease of separation and reusability. An acidic ionic liquid supported on magnetic nanoparticles has been developed as a highly efficient and recyclable catalyst for the synthesis of 1-amidoalkyl-2-naphthols. mdpi.com This system offers several advantages, including short reaction times, high yields, and operational simplicity. mdpi.com Furthermore, copper(II) Schiff base complexes immobilized on magnetite-silica nanoparticles have been utilized as reusable catalysts for the synthesis of 1-amidoalkyl-2-naphthols under ultrasonic conditions. researchgate.net

Organocatalysis and Other Non-Metallic Catalytic Systems

Organocatalysis provides a metal-free alternative for the synthesis of 2-hydroxynaphthalenone derivatives. Proline and its derivatives have been successfully used as organocatalysts in asymmetric Mannich reactions to produce chiral amidoalkyl-naphthols. clockss.org For instance, L-proline can catalyze the reaction between an aldehyde, an amine, and a ketone to yield the desired product with high enantioselectivity. clockss.org Adipic acid has also been reported as an effective organocatalyst for the synthesis of amidoalkyl-2-naphthols. mdpi.com Another green approach involves the use of prolinium dihydrogen phosphate (B84403) as a catalyst under solvent-free conditions, which has been used to synthesize a wide range of amidoalkyl-naphthol derivatives in high yields. mdpi.com

Modern Synthetic Techniques

To enhance the efficiency and sustainability of synthetic processes, modern techniques such as microwave-assisted synthesis have been increasingly adopted.

Microwave-Assisted Synthesis

Microwave irradiation has proven to be a powerful tool for accelerating the synthesis of 2-hydroxynaphthalenone derivatives. nih.gov This technique often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. pk.edu.pl The use of microwave assistance has been successfully applied in the ferric hydrogensulfate-catalyzed synthesis of amidoalkyl-2-naphthols, providing a green and efficient protocol. nih.gov Similarly, the synthesis of 2'-hydroxychalcones, which are related precursors, has been effectively carried out using microwave irradiation, often under solvent-free conditions. dost.gov.phresearchgate.net The synthesis of 2-hydroxybenzohydrazide (B147611) derivatives has also been achieved with high yields in short reaction times using microwave irradiation. fip.org

Catalytic Synthesis of Amidoalkyl-2-naphthols

| Catalyst | Aldehyde | Amide/Urea | Reaction Conditions | Yield (%) | Reference |

| Nickel Nanoparticles | Various Aromatic | Amides | Solvent-free, 100 °C, 12-40 min | 35-95 | mdpi.com |

| Adipic Acid (10 mol%) | Various Aromatic | Acetamide/Benzamide | Solvent-free, 120 °C, 9-76 min | up to 96 | mdpi.com |

| Prolinium Dihydrogen Phosphate (10 mol%) | Various Aromatic | Amides | Solvent-free, 120 °C | 79-92 | mdpi.com |

| AIL@MNP | Various Aromatic | Acetamide, Benzamide, Acrylamide | Solvent-free, 90 °C, 7-25 min | 83-95 | mdpi.com |

| Zinc Oxide Nanoparticles | Aromatic | Amide/Urea | Solvent-free, Microwave/Thermal | Good to Excellent | researchgate.net |

| Ferric Hydrogensulfate | Aromatic | Acetamide | Solvent-free/Microwave | Excellent | nih.gov |

Solvent-Free Reaction Conditions

Solvent-free synthesis has emerged as a greener alternative to traditional methods, minimizing waste and often leading to higher yields and shorter reaction times.

A notable solvent-free approach involves the one-pot condensation of β-naphthol, various aldehydes, and urea or thiourea (B124793) in the presence of wet cyanuric chloride. researchgate.net This method provides high yields of 1,2-dihydro-1-arylnaphtho[1,2-e] rsc.orgresearchgate.netoxazine-3-ones, which are derivatives of the this compound scaffold. The key advantages of this green methodology are its simple procedure, easy workup, and the avoidance of organic solvents. researchgate.net

Another example of a solvent-free synthesis is the preparation of 1-amidoalkyl-2-naphthols. This reaction proceeds efficiently under microwave irradiation without the need for a solvent or catalyst, offering a green and high-yielding route to these functionalized naphthalenone derivatives. researchgate.net The use of microwave irradiation often accelerates reaction rates, leading to shorter reaction times. researchgate.net

The synthesis of pyrazolyl phosphonate (B1237965) derivatives via a three-component reaction of 3-methyl-1-phenyl-2-pyrazoline-5-one, aryl aldehydes, and dibutyl phosphite, catalyzed by thiamine (B1217682) hydrochloride, also proceeds under solvent-free conditions. bohrium.com This sustainable one-pot synthesis highlights the versatility of solvent-free methods in creating complex molecules.

| Reactants | Catalyst/Conditions | Product | Key Features |

| β-Naphthol, Aldehydes, Urea/Thiourea | Wet Cyanuric Chloride, Solvent-Free | 1,2-Dihydro-1-arylnaphtho[1,2-e] rsc.orgresearchgate.netoxazine-3-ones | High yields, simple procedure, short reaction times. researchgate.net |

| - | Microwave Irradiation, Solvent- and Catalyst-Free | 1-Amidoalkyl-2-naphthols | Green approach, high yields. researchgate.net |

| 3-Methyl-1-phenyl-2-pyrazoline-5-one, Aryl Aldehydes, Dibutyl Phosphite | Thiamine Hydrochloride, Solvent-Free | Pyrazolyl Phosphonate Derivatives | Sustainable one-pot synthesis. bohrium.com |

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to solution-based synthesis.

A prominent example is the liquid-assisted grinding (LAG) method for synthesizing Schiff bases and their metal complexes. For instance, the Schiff base 1-[(2-biphenylamino)methylen]naphthalen-2(1H)-one and its corresponding Cu(II) and Co(II) complexes have been synthesized by grinding the reactants with a small amount of a liquid. rsc.org This method has also been successfully applied to the synthesis of a Schiff base from 2-hydroxy-1-naphthaldehyde and 2-aminobenzothiazole (B30445) using a small amount of DMF. researchgate.net The addition of a small amount of solvent in LAG can accelerate the reaction and facilitate the formation of co-crystals. researchgate.net

| Reactants | Method | Product | Key Features |

| 2-Hydroxy-1-naphthaldehyde, 2-Biphenylamine | Liquid-Assisted Grinding | 1-[(2-Biphenylamino)methylen]naphthalen-2(1H)-one | Efficient synthesis of Schiff base and its metal complexes. rsc.org |

| 2-Hydroxy-1-naphthaldehyde, 2-Aminobenzothiazole | Liquid-Assisted Grinding with DMF | Schiff Base | Accelerated reaction, co-crystal formation. researchgate.net |

| N-Acyl Benzotriazole, Aryl Hydrazide | Stepwise Grinding (LAG) | 2,5-Disubstituted 1,3,4-oxadiazoles | One-pot multistep synthesis, reduced waste. nih.gov |

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the development of a wide range of functionalized molecules with diverse applications.

Substitution Reactions on the Naphthalene Ring

While direct substitution on the pre-formed this compound ring is less commonly reported, functionalized analogues are often synthesized from substituted precursors. For example, the synthesis of various Schiff base ligands and their metal complexes starts from 1,2-bis(2′-nitrophenoxy)-3-R-benzenes, where R can be H, CH₃, or OCH₃. rsc.org These substituents on the starting material are carried through the synthetic sequence to yield functionalized naphthalenone-based structures.

Modifications at the Hydroxyl and Carbonyl Centers

The hydroxyl and carbonyl groups of the this compound core are key sites for derivatization. For instance, the condensation of 2-hydroxy-1-naphthaldehyde with 2-amino phenol (B47542) leads to the formation of an imine intermediate, which can then react with phosphorous acid to yield an α-aminophosphonate. bohrium.comresearchgate.net This demonstrates the reactivity of the carbonyl group towards nucleophilic addition.

The hydroxyl group, along with the carbonyl group, is crucial for the chelating properties of many derivatives. In the formation of metal complexes with hydrazones derived from 1-(1-hydroxynaphthalen-2-yl)ethanone, the α-hydroxynaphthalene moiety coordinates to the metal ion. researchgate.net

The crystal structure of (E)-2-{(2-Hydroxy-naphthalen-1-yl)methyl-ene}hydrazinecarboxamide reveals the involvement of both the hydroxyl and carbonyl groups in extensive hydrogen bonding networks, highlighting their importance in the solid-state structure and potential intermolecular interactions. nih.gov

Formation of Schiff Bases from 2-Hydroxy-1-naphthaldehyde

The most extensively studied derivatization of the this compound system involves the formation of Schiff bases from its tautomeric precursor, 2-hydroxy-1-naphthaldehyde. These reactions typically involve the condensation of the aldehyde with a primary amine.

A wide variety of Schiff bases have been synthesized by reacting 2-hydroxy-1-naphthaldehyde with different amines, including L-histidine, sulfamethazine, and 2-amine benzhydrazide. researchgate.netuobaghdad.edu.iq These Schiff bases can act as versatile ligands, coordinating to metal ions such as Cu(II), Zn(II), and Sn(II) to form complexes with interesting structural and electronic properties. rsc.orgresearchgate.net

The synthesis of these Schiff bases can be carried out using various methods, including conventional solution-based techniques and mechanochemical grinding. rsc.orgresearchgate.net The resulting Schiff bases and their metal complexes have been characterized by a range of spectroscopic and analytical techniques. rsc.orgresearchgate.netuobaghdad.edu.iq

| Precursor | Reagent | Product | Key Features |

| 2-Hydroxy-1-naphthaldehyde | L-Histidine, Sulfamethazine | Tin(II) Schiff Base Complexes | Characterized by various physiochemical studies. researchgate.net |

| 2-Hydroxy-1-naphthaldehyde | 2-Amine Benzhydrazide | Tetradentate Schiff Base Ligand | Forms octahedral complexes with metal ions. uobaghdad.edu.iq |

| 2-Hydroxy-1-naphthaldehyde | 2-Biphenylamine | 1-[(2-Biphenylamino)methylen]naphthalen-2(1H)-one | Synthesized via both solution-based and mechanochemical methods. rsc.org |

| 2-Hydroxy-1-naphthaldehyde | 2-Aminobenzothiazole | Schiff Base | Synthesized via liquid-assisted grinding. researchgate.net |

Advanced Spectroscopic and Structural Characterization of 2 Hydroxynaphthalen 1 2h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information on the atomic connectivity and spatial arrangement within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of 2-Hydroxynaphthalen-1(2H)-one derivatives. In ¹H NMR, the chemical shifts, multiplicities, and coupling constants of the signals reveal the electronic environment and neighboring relationships of protons. For instance, in derivatives of the related naphthalene-1,4-dione core, aromatic protons typically resonate in the downfield region, with their exact positions influenced by the electronic nature of substituents on the ring. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of all unique carbon atoms in the molecule. The chemical shift of a carbon nucleus is highly sensitive to its hybridization and the electronegativity of attached atoms. The carbonyl carbon (C=O) of the naphthalenone ring is particularly characteristic, appearing at a significantly downfield shift, often in the range of 170-200 ppm. libretexts.org The analysis of both ¹H and ¹³C NMR spectra is crucial for confirming the core structure and determining the site of derivatization. For example, in the α-aminophosphonate derivative, (2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid, the signals corresponding to the naphthalenic and phenolic moieties are clearly identified through these techniques. bohrium.comresearchgate.net The comparison of experimental chemical shifts with values predicted by theoretical methods like Density Functional Theory (DFT) can further validate the proposed structures. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Naphthalene-based Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2-Hydroxy-1-naphthaldehyde (B42665) | ¹H (CHO) | ~10.0 | chemicalbook.com |

| 2-Hydroxy-1-naphthaldehyde | ¹H (OH) | ~13.0 | chemicalbook.com |

| Naphthalene-1,4-dione derivatives | ¹³C (C=O) | ~180-185 | nih.gov |

| 2-Hydroxynaphthyl derivatives | ¹³C (C-OH) | ~155-165 | researchgate.net |

| Aromatic Rings | ¹H | ~7.0-8.5 | nih.govchemicalbook.com |

While 1D NMR provides a foundational understanding, two-dimensional (2D) NMR experiments are essential for unraveling the complex structures of substituted this compound derivatives. These techniques visualize correlations between different nuclei, confirming atomic connectivity and spatial proximities.

COSY (Correlation Spectroscopy): This homonuclear technique maps ¹H-¹H coupling networks. It is instrumental in identifying adjacent protons, allowing for the assignment of signals within the aromatic spin systems of the naphthalene (B1677914) core. nih.govmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with its directly attached carbon atom, providing an unambiguous link between the ¹H and ¹³C spectra. nih.govmdpi.com

Together, these 2D NMR methods provide a comprehensive and definitive picture of the molecular structure, verifying the regiochemistry of substitution and the connectivity between the naphthalenone scaffold and its derivative functional groups. nih.gov

For derivatives containing a phosphorus atom, such as α-aminophosphonates, ³¹P NMR spectroscopy is a highly specific and informative technique. bohrium.comresearchgate.net The ³¹P nucleus has a spin of ½ and 100% natural abundance, making it an excellent NMR probe. The chemical shift in ³¹P NMR is highly sensitive to the oxidation state, coordination number, and electronic environment of the phosphorus atom. nih.gov

In the study of α-aminophosphonates, the ³¹P signal provides direct evidence of the formation of the C-P bond. bohrium.comresearchgate.net The chemical shift can be influenced by steric crowding around the phosphorus center and the nature of the substituents attached to it. nih.gov Furthermore, the coupling between phosphorus and adjacent protons (²JP-H) or carbons (¹JP-C) provides additional structural confirmation, which can be observed in both ¹H/¹³C and ³¹P spectra. mdpi.com Research on various phosphonates has shown that the ³¹P chemical shift is a sensitive indicator of molecular geometry and can even be used to probe subtle changes in the local environment, such as pH. nih.govresearchgate.net

Table 2: Representative ³¹P NMR Chemical Shifts for Phosphonate (B1237965) Compounds

| Compound Type | ³¹P Chemical Shift (δ, ppm) | Key Feature | Reference |

|---|---|---|---|

| α-Aminophosphonates | ~15-25 | Sensitive to substituents and pH | nih.govresearchgate.net |

| Phenyl phosphonic acid | 11.847 | Aromatic phosphonate reference | researchgate.net |

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the molecular vibrations of a compound. These methods are excellent for identifying functional groups and providing a "fingerprint" of the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is a rapid and powerful tool for identifying the functional groups present in this compound and its derivatives. nih.govresearchgate.net

Key characteristic absorption bands include:

O-H Stretch: A broad band typically observed in the 3200-3600 cm⁻¹ region, indicative of the hydroxyl group.

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (if present in substituents) are found just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group, usually found in the 1650-1700 cm⁻¹ range.

C=C Stretch: Aromatic ring stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: This vibration, associated with the hydroxyl group, typically appears in the 1200-1300 cm⁻¹ range.

These bands provide direct evidence for the core functional groups of the molecule. bohrium.comresearchgate.net In studies of derivatives, the appearance of new bands (e.g., N-H or C-N stretches for amino derivatives) or shifts in existing bands confirms successful modification. researchgate.net

Table 3: Characteristic FT-IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (broad) | researchgate.netresearchgate.net |

| Carbonyl (C=O) | Stretching | 1650 - 1700 (strong, sharp) | researchgate.netresearchgate.net |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 | researchgate.netresearchgate.net |

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric and non-polar bonds often show strong signals in Raman spectra, whereas they may be weak or absent in FT-IR.

For the naphthol skeleton, Raman spectroscopy is particularly useful for characterizing the C-C vibrations of the aromatic rings. researchgate.net Studies comparing the Raman spectra of 1-naphthol (B170400) and 2-naphthol (B1666908) show distinct differences in band positions and intensities, indicating that the technique is highly sensitive to the substitution pattern on the naphthalene core. For example, a very strong peak around 1375 cm⁻¹ in the spectrum of 2-naphthol is attributed to C-C and C-O stretching vibrations. researchgate.net This sensitivity makes Raman spectroscopy a valuable tool for confirming the identity of the core structure in derivatives of this compound and for studying the effects of substitution on the vibrational modes of the fused ring system.

Electronic Absorption and Emission Spectroscopy

The study of how molecules interact with light provides profound insights into their electronic structure and dynamics. For this compound and its derivatives, electronic absorption and emission spectroscopy are powerful tools to probe their behavior in both ground and excited states.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between different energy levels within a molecule. For derivatives of naphthalenones, the absorption spectra are influenced by the naphthalene chromophore. researchgate.net

In a study of 1-hydroxy-2-naphthaldehyde, a related compound, two main absorption bands were observed around 300 nm and 370 nm. researchgate.net These bands are attributed to the open and intramolecularly hydrogen-bonded closed forms of the molecule, respectively. researchgate.net The closed form, stabilized by an intramolecular hydrogen bond, absorbs at a lower energy (longer wavelength). researchgate.net Similarly, the absorption spectrum of 1-naphthyl acetate (B1210297), when compared to naphthalene, shows a broader band shifted to a longer wavelength by approximately 700 cm⁻¹. researchgate.net

For 1-naphthol and 2-naphthol, the electronic absorption spectra in n-hexane reveal distinct electronic transitions. researchgate.net In 2-naphthol, the transition to the first excited singlet state (S₁) is well-separated from the second (S₂). researchgate.net The origin of the S₀ → S₁ transition is at 30,342 cm⁻¹, while the S₀ → S₂ transition begins around 35,137 cm⁻¹. researchgate.net In contrast, 1-naphthol exhibits a significant overlap between these two transitions, with the S₀ → S₁ origin at 31,095 cm⁻¹ and the S₀ → S₂ band starting near 33,200 cm⁻¹. researchgate.net The use of derivative spectroscopy can enhance the resolution of overlapping bands, making it a valuable technique for analyzing complex spectra. whoi.edu

Table 1: UV-Vis Absorption Data for Naphthalene Derivatives

| Compound | Solvent | λmax (nm) | Transition | Reference |

| 1-Hydroxy-2-naphthaldehyde | - | ~300 | Open form | researchgate.net |

| 1-Hydroxy-2-naphthaldehyde | - | ~370 | Closed form (Intramolecular H-bond) | researchgate.net |

| 1-Naphthyl acetate | n-Hexane | Shifted ~700 cm⁻¹ from naphthalene | S₀ → S₂ | researchgate.net |

| 1-Naphthol | n-Hexane | ~321 (31,095 cm⁻¹) | S₀ → S₁ (¹Lₐ) | researchgate.net |

| 1-Naphthol | n-Hexane | ~301 (33,200 cm⁻¹) | S₀ → S₂ (¹Lₐ) | researchgate.net |

| 2-Naphthol | n-Hexane | ~330 (30,342 cm⁻¹) | S₀ → S₁ (¹Lₐ) | researchgate.net |

| 2-Naphthol | n-Hexane | ~285 (35,137 cm⁻¹) | S₀ → S₂ (¹Lₐ) | researchgate.net |

Note: This table is interactive and can be sorted by clicking on the column headers.

Fluorescence Studies and Photophysical Properties

Fluorescence spectroscopy provides information about the excited state of a molecule. Following absorption of light, a molecule can relax to its ground state by emitting a photon, a process known as fluorescence. The study of these photophysical properties is crucial for understanding the behavior of molecules in various applications.

The fluorescence of naphthalene derivatives is largely determined by the naphthalene chromophore. researchgate.net For instance, 1-naphthyl acetate exhibits a fluorescence spectrum with vibrational structure, similar to that of naphthalene, but with the bands shifted to longer wavelengths. researchgate.net The fluorescence quantum yield of 1-naphthyl acetate has been estimated to be between 0.29 and 0.49, using naphthalene as a standard. researchgate.net

A significant phenomenon observed in some hydroxy-naphthalene derivatives is Excited State Intramolecular Proton Transfer (ESIPT). In 1-hydroxy-2-naphthaldehyde, excitation of the closed, intramolecularly hydrogen-bonded conformer leads to a photo-induced keto-enol tautomerism, resulting in a red-shifted emission band from the keto tautomer. iaea.org This process is often associated with a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. researchgate.net For instance, a derivative of 2-hydroxynaphthaldehyde exhibited a large Stokes shift of approximately 100 nm, indicative of ESIPT. researchgate.net

Time-resolved fluorescence spectroscopy can provide further details about the dynamics of the excited state. For 2-aminopurine, a fluorescent analog of adenine, fluorescence decay in DNA is often described by multiple exponential components, with lifetimes ranging from picoseconds to nanoseconds. bham.ac.uk These different lifetimes can be attributed to various quenching mechanisms and conformational states. bham.ac.uk

Table 2: Photophysical Data for Naphthalene Derivatives

| Compound | Property | Value | Reference |

| 1-Naphthyl acetate | Fluorescence Quantum Yield | 0.29 - 0.49 | researchgate.net |

| 1-Hydroxy-2-naphthaldehyde | Emission | Red-shifted from keto tautomer | iaea.org |

| 2-Hydroxynaphthaldehyde derivative | Stokes Shift | ~100 nm | researchgate.net |

| 2-Aminopurine in DNA | Fluorescence Decay | Multi-exponential | bham.ac.uk |

Note: This table is interactive and can be sorted by clicking on the column headers.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. The molecular weight of 1,2-Naphthalenedione, a related compound, is 158.1534 g/mol . nist.govnist.gov

In the mass spectrum of a compound, the peak corresponding to the intact molecule is called the molecular ion or parent ion. For 2-pentanone, a simple ketone, the molecular ion is observed at a mass-to-charge ratio (m/z) of 86. youtube.com Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ketones include the loss of alkyl radicals. For example, the loss of a methyl radical (15 mass units) from 2-pentanone results in a peak at m/z 71, while the loss of a propyl radical (43 mass units) gives a peak at m/z 43. youtube.com

A characteristic fragmentation for carbonyl compounds with sufficiently long alkyl chains is the McLafferty rearrangement. youtube.com This process involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond, resulting in the elimination of a neutral alkene and the formation of a new radical cation. youtube.com This rearrangement is notable because it often produces a fragment with an even mass-to-charge ratio, such as the peak at m/z 58 in the spectrum of 2-pentanone. youtube.com

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive method used for the quantification of various metabolites, including hydroxylated naphthalenes, in biological samples. nih.gov

Table 3: Mass Spectrometry Data for Related Compounds

| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Fragmentation Pathway | Reference |

| 1,2-Naphthalenedione | 158.1534 | - | - | nist.govnist.gov |

| 2-Pentanone | 86 | 71 | Loss of methyl radical | youtube.com |

| 2-Pentanone | 86 | 43 | Loss of propyl radical | youtube.com |

| 2-Pentanone | 86 | 58 | McLafferty Rearrangement | youtube.com |

Note: This table is interactive and can be sorted by clicking on the column headers.

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Geometry and Conformation in the Solid State

The precise molecular structure of several derivatives of 2-hydroxynaphthalene has been elucidated using single crystal X-ray diffraction. For instance, the crystal structure of (E)-1-(1-Hydroxynaphthalen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one revealed that the C=C bond of the central enone group adopts an E conformation. researchgate.net The dihedral angle between the benzene (B151609) ring and the naphthalene ring system was found to be 12.6(4)°. researchgate.net In another derivative, N-[(2-hydroxy-naphthalen-1-yl)(3-methyl-phenyl)meth-yl]acetamide, two independent molecules were present in the asymmetric unit, with the dihedral angles between the mean planes of the methyl-phenyl ring and the naphthalene ring system being 78.32(6)° and 84.70(6)°. nih.gov

In a zwitterionic derivative of 2-hydroxy-1-naphthaldehyde, the 1-methylnaphthalen-2-olate group, the 4-aminobenzenethiol group, and the thiazol-2(3H)-imine group were found to be roughly planar. nih.gov The central 4-aminobenzenethiol group is oriented at a dihedral angle of 3.63(7)° with respect to the naphthalen-2-olate group. nih.gov

Table 4: Selected Crystallographic Data for 2-Hydroxynaphthalene Derivatives

| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |

| (E)-1-(1-Hydroxynaphthalen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | - | - | 12.6(4) (Benzene-Naphthalene) | researchgate.net |

| N-[(2-hydroxy-naphthalen-1-yl)(3-methyl-phenyl)meth-yl]acetamide (Molecule A) | - | - | 78.32(6) (Methyl-phenyl-Naphthalene) | nih.gov |

| N-[(2-hydroxy-naphthalen-1-yl)(3-methyl-phenyl)meth-yl]acetamide (Molecule B) | - | - | 84.70(6) (Methyl-phenyl-Naphthalene) | nih.gov |

| (E)-1-(((4-(N-(2,3-dihydrothiazol-2-yl)sulfamoyl)phenyl)iminio)methyl)naphthalen-2-olate | - | - | 3.63(7) (Naphthalen-2-olate - Aminobenzenethiol) | nih.gov |

Note: This table is interactive and can be sorted by clicking on the column headers.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds and π-stacking. These interactions play a crucial role in determining the physical properties of the solid.

In the crystal structure of (E)-1-(1-Hydroxynaphthalen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, an intramolecular O-H···O hydrogen bond is observed between the hydroxy group and the carbonyl group. researchgate.net This interaction leads to a slight elongation of the C=O bond. researchgate.net The molecules are linked into one-dimensional chains by weak C-H···O hydrogen bonds. researchgate.net Additionally, intermolecular π-π stacking interactions are present. researchgate.net

Similarly, the crystal structure of N-[(2-hydroxy-naphthalen-1-yl)(3-methyl-phenyl)meth-yl]acetamide features N-H···O and O-H···O hydrogen bonds, which link the molecules into infinite chains. nih.gov In a cocrystal of phenazine (B1670421) and 2-hydroxynaphthalene, the structure is stabilized by O-H···N hydrogen bonds, as well as C-H···N, C-H···π, and π-π interactions, leading to the formation of one- and two-dimensional supramolecular frameworks. bohrium.comnih.gov The analysis of intermolecular interactions is critical for understanding phenomena such as proton conductivity and ferroelectricity. mdpi.com

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.com For a bipyrazole derivative, this analysis revealed that H···H and H···C contacts are the most dominant intermolecular interactions. mdpi.com

Table 5: Intermolecular Interactions in 2-Hydroxynaphthalene Derivatives

| Compound | Interaction Type | Description | Reference |

| (E)-1-(1-Hydroxynaphthalen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | Intramolecular O-H···O | Between hydroxy and carbonyl groups | researchgate.net |

| (E)-1-(1-Hydroxynaphthalen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | Intermolecular C-H···O | Forms one-dimensional chains | researchgate.net |

| (E)-1-(1-Hydroxynaphthalen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | Intermolecular π-π stacking | Present between aromatic rings | researchgate.net |

| N-[(2-hydroxy-naphthalen-1-yl)(3-methyl-phenyl)meth-yl]acetamide | Intermolecular N-H···O and O-H···O | Forms infinite chains | nih.gov |

| Phenazine/2-Hydroxynaphthalene Cocrystal | Intermolecular O-H···N, C-H···N, C-H···π, π-π | Forms 1D and 2D frameworks | bohrium.comnih.gov |

Note: This table is interactive and can be sorted by clicking on the column headers.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of chemical species that have one or more unpaired electrons. libretexts.org Such species are known as paramagnetic species and include free radicals, transition metal ions, and other molecules with non-zero electron spin. The principles of EPR are analogous to those of Nuclear Magnetic Resonance (NMR), but EPR focuses on the magnetic properties of electrons rather than atomic nuclei. libretexts.org

Paramagnetic species derived from this compound and its analogs, such as the corresponding semiquinone radical anions, are amenable to study by EPR spectroscopy. The generation of these radicals can be achieved through various methods, including chemical reduction or oxidation, electrochemical methods, or photolysis. For instance, the reduction of a quinone can lead to the formation of a semiquinone radical anion.

The EPR spectrum provides crucial information about the electronic structure and environment of the unpaired electron. Two key parameters are extracted from an EPR spectrum: the g-factor and the hyperfine coupling constants.

The g-factor is a dimensionless quantity that is characteristic of the radical and its electronic environment. For organic free radicals, the g-factor is typically close to that of a free electron (approximately 2.0023). nih.gov Deviations from this value can provide insights into the extent of spin-orbit coupling and the nature of the atoms over which the unpaired electron is delocalized. For instance, carbon-centered radicals with an adjacent oxygen atom generally exhibit g-values in the range of 2.003-2.004. nih.gov

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹H, ¹³C, ¹⁴N). This interaction leads to the splitting of the EPR signal into multiple lines, and the spacing between these lines is the hyperfine coupling constant (A). The pattern and magnitude of these splittings provide a detailed map of the unpaired electron spin density distribution within the radical, revealing which nuclei the unpaired electron is interacting with and the strength of that interaction. The number of lines resulting from coupling to a particular set of equivalent nuclei can be predicted by the formula 2NI + 1, where N is the number of equivalent nuclei and I is the nuclear spin.

For the semiquinone radical anion of this compound, one would expect to observe hyperfine couplings to the various protons on the naphthalene ring system. The magnitude of these coupling constants would depend on the spin density at the corresponding carbon atoms.

Below are tables with representative, hypothetical EPR data for the semiquinone radical of this compound, based on values reported for similar aromatic semiquinone systems. These values are for illustrative purposes to demonstrate the type of information that would be obtained from an EPR experiment.

Table 1: Hypothetical g-factor for 2-Hydroxynaphtho-1-semiquinone Radical Anion

| Parameter | Value |

| g-factor | ~2.004 |

This hypothetical g-factor is based on typical values for semiquinone radicals where the unpaired electron is delocalized over a carbon framework containing oxygen atoms. nih.gov

Table 2: Hypothetical Hyperfine Coupling Constants (A) for 2-Hydroxynaphtho-1-semiquinone Radical Anion

| Interacting Nucleus | Position | Hyperfine Coupling Constant (Gauss) |

| ¹H | 3 | 1.5 - 3.0 |

| ¹H | 4 | 0.5 - 1.5 |

| ¹H | 5 | 0.1 - 0.5 |

| ¹H | 6 | 0.1 - 0.5 |

| ¹H | 7 | 0.1 - 0.5 |

| ¹H | 8 | 0.5 - 1.5 |

| ¹H | OH | 0.1 - 0.3 |

These hypothetical values are based on the expected spin density distribution in a naphthoquinone system, where the largest couplings are typically observed for protons on the quinone ring.

The study of such paramagnetic derivatives through EPR spectroscopy, often complemented by computational methods like Density Functional Theory (DFT) for the calculation of hyperfine coupling constants, is invaluable for understanding their electronic structure, stability, and reactivity.

Computational and Theoretical Investigations of 2 Hydroxynaphthalen 1 2h One Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net It is widely used to determine molecular structures, predict spectroscopic signatures, and analyze the electronic properties that govern chemical reactivity. researchgate.netbohrium.com For systems like 2-Hydroxynaphthalen-1(2H)-one, DFT is instrumental in exploring the subtleties of its tautomeric equilibrium and intramolecular interactions.

DFT calculations are employed to find the optimized, lowest-energy molecular structures of this compound and its potential tautomers. This compound can exist in different forms, most notably the keto and enol tautomers. Computational studies focus on determining which form is more stable by calculating their relative energies.

The stability of these tautomers is influenced by factors such as aromaticity and intramolecular hydrogen bonding. nih.gov For instance, in related systems like 2-(2-hydroxyphenyl)-1-azaazulene, the enol form is stabilized by a strong intramolecular hydrogen bond, making it thermodynamically more favorable than the keto form by a significant margin (e.g., 10.08 kcal/mol in the gas phase at the M06-2X/6-311++G(2d,2p) level of theory). nih.gov Similar DFT studies on Schiff bases derived from hydroxyl naphthaldehydes confirm that the relative stability of tautomers can be precisely calculated, often showing a slight preference for one form over another depending on the molecular environment (gas phase vs. solution). nih.gov The geometry optimization process yields key structural parameters, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov

The presence of a peri-proton can also influence the stability of the keto form through the formation of a pseudo-hydrogen bond, a factor that can be accurately modeled using DFT. researchgate.net These energetic calculations are fundamental to understanding the equilibrium state of the molecule under various conditions.

The electronic properties of a molecule are key to its chemical behavior. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. nih.govbiomedres.us

HOMO-LUMO Energy Gap : A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting high chemical reactivity, low kinetic stability, and higher polarizability. nih.govbiomedres.us Conversely, a large energy gap implies greater stability. biomedres.us DFT calculations provide quantitative values for this gap, allowing for the comparison of reactivity between different molecules or tautomers. nih.govchalcogen.ro

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a detailed picture of the electron density distribution, revealing charge transfer interactions within the molecule. chalcogen.ronih.gov This method analyzes hyperconjugative interactions (the delocalization of electrons from a filled bonding orbital to an adjacent antibonding orbital), which contribute to molecular stability. nih.govresearchgate.net For example, NBO calculations can quantify the stabilization energy associated with intramolecular charge transfer from lone pair electrons on an oxygen atom to antibonding orbitals in the aromatic ring, providing insight into the electronic delocalization that stabilizes the structure. chalcogen.ro

Table 1: Example of Frontier Molecular Orbital Data from DFT Calculations for a Related Organic Molecule

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -3.7552 |

| LUMO Energy | -2.5897 |

| HOMO-LUMO Gap (ΔE) | 6.3449 |

Note: Data is illustrative and based on a representative organic system to demonstrate typical DFT outputs. chalcogen.ro

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution across a molecule and predict its reactive sites. researchgate.net An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. researchgate.net

Typically, red or yellow colors represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net These areas are often located around electronegative atoms like oxygen. researchgate.net Blue colors indicate regions of positive electrostatic potential, which are electron-poor and are the sites for nucleophilic attack, commonly found around hydrogen atoms. researchgate.netresearchgate.net Green areas represent neutral or zero potential. researchgate.net For this compound, an MEP map would clearly identify the electronegative carbonyl oxygen as a site of negative potential and the hydroxyl proton as a site of positive potential, highlighting the molecule's reactivity and hydrogen bonding capabilities. nih.govresearchgate.net

DFT calculations can be extended to compute various thermodynamic properties at different temperatures. nih.gov By performing vibrational frequency calculations, key thermodynamic functions such as enthalpy, entropy, and Gibbs free energy (ΔG) can be determined. nih.gov

The calculation of Gibbs free energy is particularly important for studying chemical equilibria, such as the tautomerism in this compound. The relative Gibbs free energies of the keto and enol forms allow for the calculation of the equilibrium constant (K) for the tautomerization reaction via the equation ΔG = -RTln(K). nih.gov This provides a quantitative measure of the tautomeric preference under specific temperature conditions, offering a more complete picture of the system's behavior than energy calculations alone. nih.govnih.gov

For molecules with potential for intramolecular charge transfer, the dipole moment can change significantly upon electronic excitation from the ground state to an excited state. nih.gov Comparing the computationally derived dipole moment with experimental values, where available, serves as another validation of the theoretical model's accuracy. nih.govresearchgate.net In complex systems, the calculated dipole moment helps to understand the molecule's interaction with polar solvents and its behavior in an electric field. researchgate.net

Simulation of Spectroscopic Data

A significant application of computational chemistry is the simulation of various types of spectra, which can be used to interpret and assign experimental data. For this compound, DFT and its time-dependent extension (TD-DFT) are used to predict vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. bohrium.comresearchgate.neticm.edu.pl

Vibrational Spectra (FT-IR) : DFT calculations can predict the vibrational frequencies and intensities of a molecule. bohrium.com The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental FT-IR spectra. This allows for the confident assignment of specific absorption bands to particular vibrational modes, such as the stretching of C=O or O-H bonds. bohrium.com

NMR Spectra : The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govicm.edu.pl The calculated chemical shifts are compared to a reference standard (like tetramethylsilane, TMS) and can be correlated with experimental data to aid in structure elucidation and the assignment of specific resonances. icm.edu.pl

Electronic Spectra (UV-Vis) : Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. researchgate.neticm.edu.pl These calculations yield the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. researchgate.net This is particularly useful for understanding the electronic transitions responsible for the molecule's color and photochemical properties.

Theoretical FT-IR and Raman Spectra

Theoretical calculations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman, are crucial for understanding the molecular structure and bonding of this compound. These calculations are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The calculated vibrational frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the theoretical models.

A theoretical investigation would predict characteristic vibrational modes for the keto form, including the C=O stretching frequency, O-H stretching, and various C-H and C-C stretching and bending modes of the naphthalene (B1677914) ring. Comparison of these theoretical spectra with experimental data would allow for a detailed assignment of the observed vibrational bands.

Table 1: Predicted Vibrational Frequencies for a Naphthoquinone Derivative (Illustrative Example)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1662 | 1662 | Antisymmetric stretching of C=O groups |

| ν(C=C) | 1597 | 1597 | Aromatic C=C stretching |

| δ(C-H) | 1295 | 1297 | In-plane C-H bending |

Note: This table is illustrative and based on data for a related naphthoquinone derivative. Specific calculations for this compound are required for precise data.

Predicted NMR Chemical Shifts (¹H, ¹³C) and Comparison with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, is a powerful tool for structure elucidation. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm molecular structures.

While a complete theoretical and experimental NMR dataset for this compound is not extensively documented, studies on related compounds like ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea provide insights into the expected chemical shifts. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the hydroxyl proton, the proton at the stereocenter, and the aromatic protons. Similarly, the ¹³C NMR spectrum would exhibit signals for the carbonyl carbon, the carbon bearing the hydroxyl group, and the aromatic carbons.

Recent advancements in machine learning have also led to the development of highly accurate predictors for ¹H chemical shifts, such as the PROSPRE program, which can predict shifts in various solvents with high accuracy.

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts for a Related Naphthalenone Derivative (Illustrative Example)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-1' (OH) | 9.8 | 10.1 |

| C-2' (C-OH) | 155.2 | 157.3 |

| C-1 (C=O) | 180.5 | 182.1 |

| Aromatic H | 7.2 - 8.1 | 7.3 - 8.2 |

| Aromatic C | 110 - 140 | 112 - 141 |

Note: This table is illustrative. Specific GIAO calculations and experimental data for this compound are needed for an accurate comparison.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, are instrumental in predicting the NLO properties of molecules, such as the first hyperpolarizability (β). These calculations help in the design of new materials with enhanced NLO responses.

While direct NLO predictions for this compound are scarce, studies on related naphthalimide derivatives have shown that this class of compounds can exhibit significant NLO properties. The NLO response is often associated with intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-accepting groups within the molecule. In this compound, the hydroxyl and carbonyl groups could potentially contribute to its NLO properties.

Theoretical calculations would involve the optimization of the molecular geometry and the subsequent computation of the polarizability (α) and the first hyperpolarizability (β) using a suitable DFT functional and basis set.

Table 3: Calculated NLO Properties for a Naphthalimide Derivative (Illustrative Example)

| Property | Calculated Value |

| Dipole Moment (μ) | 5.6 D |

| Polarizability (α) | 45.2 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 25.8 x 10⁻³⁰ esu |

Note: This table is illustrative and based on data for a related naphthalimide derivative. Calculations for this compound are necessary to determine its specific NLO properties.

Tautomerism and Isomerization Studies via Computational Methods

This compound exists in equilibrium with its enol tautomer, 1,2-dihydroxynaphthalene. Computational methods are crucial for studying the thermodynamics and kinetics of this keto-enol tautomerism. By calculating the relative energies of the tautomers and the energy barrier for the isomerization reaction, the position of the equilibrium and the rate of interconversion can be predicted.

Studies on the tautomerism of 1-naphthol (B170400) have shown that the enol form is generally more stable than the keto tautomers. For this compound, DFT calculations would be employed to optimize the geometries of both the keto and enol forms and to locate the transition state connecting them. The relative energies, corrected for zero-point vibrational energy, would indicate the thermodynamically favored tautomer. The energy of the transition state relative to the reactants would provide the activation energy for the isomerization.

Table 4: Calculated Relative Energies for Keto-Enol Tautomerism (Illustrative Example)

| Species | Relative Energy (kcal/mol) |

| Keto Tautomer | 5.0 |

| Enol Tautomer | 0.0 |

| Transition State | 15.2 |

Note: This table is illustrative. Specific calculations are required to determine the precise energetic profile for the tautomerism of this compound.

Reaction Mechanism Modeling and Transition State Calculations

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying the reactants, products, intermediates, and transition states. For this compound, this could involve studying its reactions with various reagents, such as electrophiles or nucleophiles.

For example, the reaction of this compound with an electrophile could proceed via attack at the oxygen of the hydroxyl group or at one of the carbon atoms of the naphthalene ring. DFT calculations can be used to model these different reaction pathways and to calculate the activation energies for each step. The pathway with the lowest activation energy is predicted to be the most favorable.

Transition state theory can then be used in conjunction with the calculated activation energies to predict the rate constants for the reaction. While specific reaction mechanism studies for this compound are not widely reported, the methodologies are well-established and have been applied to similar systems, such as the auto-catalytic formation of urethanes.

Reactivity and Mechanistic Studies of 2 Hydroxynaphthalen 1 2h One

Electrochemical Behavior and Redox Processes

The electrochemical characteristics of 2-Hydroxynaphthalen-1(2H)-one and its derivatives are crucial for understanding their reactivity, particularly in the context of electron transfer reactions. Various electrochemical techniques have been employed to probe these properties.

Cyclic Voltammetry and Chronoamperometry

Cyclic voltammetry (CV) is a powerful tool to investigate the redox behavior of chemical species. For dihydroxybenzene derivatives, which share structural similarities with the subject compound, CV studies reveal that 1,2- and 1,4-dihydroxybenzenes generally undergo a reversible two-electron oxidation-reduction process, which is followed by proton transfer. mdpi.com The exact nature of this process, including the number of protons transferred, can be dependent on the pH of the medium. mdpi.com In some cases, the initial oxidation products, quinones, can be further oxidized to hydroxylated derivatives. mdpi.com

In the context of related Schiff base complexes, such as those derived from 2-hydroxy-1-naphthaldehyde (B42665), cyclic voltammetry has been used to study the redox properties of the corresponding metal complexes. For example, a tridentate Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde and 2-aminothiophenol (B119425) forms complexes with Co(II), Ni(II), and Cu(II). CV studies of these complexes show quasi-reversible one-electron transfer processes for the Co(III)/Co(II) and Cu(II)/Cu(I) redox couples, while the Ni(III)/Ni(II) couple was found to be irreversible. semanticscholar.org

The electrochemical oxidation of related compounds like 1-amino-2-hydroxynaphthalene can lead to the formation of intermediates such as 1,2-naphthoquinone, which can then undergo further reactions like dimerization. dss.go.th

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-invasive technique that provides detailed information about the kinetic and mechanistic aspects of electrochemical systems. taylorfrancis.com It is used to investigate the properties of materials, interfaces, and their redox reactions by applying a small amplitude AC voltage over a range of frequencies. rsc.org The resulting impedance data can be analyzed using equivalent electrical circuits to model the different processes occurring at the electrode-electrolyte interface, such as charge transfer resistance and double-layer capacitance. tudelft.nlresearchgate.net

Electron Transfer Kinetics and Mechanisms

The study of electron transfer kinetics provides fundamental insights into the rates and mechanisms of redox reactions. For hydroxynaphthoquinones, pulse radiolysis has been used to investigate the properties of their one-electron reduced species (semiquinones). rsc.org The rates of formation of these semiquinones are typically on the order of 10⁹ dm³ mol⁻¹ s⁻¹. rsc.org

The decay of these species can vary. While the decay of the one-electron oxidized species is relatively fast (k_d values around 10⁸ dm³ mol⁻¹ s⁻¹), the decay of the semiquinones is reported to be very slow. rsc.org The properties of these semiquinones, such as their absorption spectra, are influenced by the pH of the medium. For instance, semiquinones of 2-hydroxynaphthoquinone (2HNQ) produced in acidic conditions differ from those produced at higher pH (>11), which are assigned as dianionic semiquinones. rsc.org

In more complex systems like photosystem II, the kinetics of electron transfer between quinone species are crucial for its function. The oxidation of the reduced electron acceptor Q_A⁻ is dependent on the occupancy of the Q_B binding site. The time constant for this electron transfer can vary significantly, from 0.2-0.4 ms (B15284909) when Q_B is in the site to 2-3 ms when the site is empty and Q_B must first bind. nih.gov These studies highlight the importance of the local environment and binding on electron transfer rates.

Photochemical Reaction Pathways

The interaction of this compound and related compounds with light can induce a variety of chemical transformations and photophysical phenomena.

Photo-Favorskii Rearrangement and Related Transformations

The photo-Favorskii rearrangement is a significant photochemical reaction observed for certain α-haloketones and related compounds. This rearrangement has been studied for p-hydroxyphenacyl derivatives, which serve as photoremovable protecting groups. nih.govku.edu The reaction is initiated by light and results in a skeletal rearrangement to form products like p-hydroxyphenylacetic acid. nih.gov

Mechanistic studies have shown that this rearrangement often proceeds through a triplet biradical intermediate. nih.govnih.gov For p-hydroxyphenacyl compounds, the reaction is believed to be initiated by the extrusion of this triplet biradical, a process that can be assisted by water molecules. nih.gov The lifetime of the triplet state is significantly influenced by the solvent, decreasing from microseconds in dry acetonitrile (B52724) to nanoseconds in aqueous acetonitrile. nih.gov The release of the leaving group is a rapid process, with rate constants in the range of 10⁸–10⁹ s⁻¹. nih.gov

While the classic Favorskii rearrangement in the ground state can proceed through different mechanisms, including a stereospecific S_N2 pathway, the photo-Favorskii rearrangement has been shown to proceed through intermediates that lead to racemic products, indicating the involvement of a species that does not retain stereochemical memory. nih.gov

Irradiation of related o-alkenylphenols and 1-alkenyl-2-naphthols in the presence of alkylamines leads to photoamination, a reaction that proceeds via a photoinduced proton transfer. rsc.org In this process, the excited singlet state of the phenol (B47542) deprotonates to form a phenolate (B1203915) anion, which then undergoes further reaction with the amine. rsc.org

Photophysical Behavior and Excited State Dynamics

The photophysical properties of hydroxynaphthalene derivatives are characterized by processes such as excited-state intramolecular proton transfer (ESIPT). In compounds like 1-hydroxy-2-naphthaldehyde, two main absorption bands are observed, corresponding to an open form and an intramolecularly hydrogen-bonded closed form. researchgate.net The significant Stokes shift observed in the emission spectra of such compounds is indicative of ESIPT. researchgate.net

Ultrafast spectroscopic techniques have been instrumental in elucidating the dynamics of these excited-state processes. For 1-hydroxy-2-acetonaphthone (HAN) in the gas phase, time-resolved multiphoton ionization spectroscopy revealed a biexponential decay behavior following excitation to the S₁ state. ntnu.edu.tw This was interpreted as a rapid ESIPT followed by slower decay channels, with the ESIPT occurring on a timescale of ~60-85 picoseconds. ntnu.edu.tw

The excited-state dynamics of azanaphthalenes, which are structurally related, show considerable differences in their excited-state lifetimes and their propensity for intersystem crossing versus internal conversion. hw.ac.uk These differences can be rationalized by considering potential energy barriers and spin-orbit coupling effects. hw.ac.uk In some systems, such as 2-(2′-hydroxyphenyl)benzothiazole, ultrafast ESIPT is followed by internal conversion back to the ground state, with the ESIPT occurring on a femtosecond timescale. researchgate.net

For more complex systems like phenanthroline-carbolong photosensitizers, ultrafast transient absorption spectra have revealed the dynamics from the initially populated Franck-Condon state to rapid intramolecular charge transfer (ICT) and intersystem crossing to the triplet state. nih.govrsc.org

Acid-Base Equilibria and Proton Transfer Mechanisms

The acid-base equilibria of this compound are governed by the acidic proton of the hydroxyl group and the tautomeric equilibrium between the keto and enol forms. The compound's structure, featuring a hydroxyl group attached to a naphthalene (B1677914) ring system, influences its pKa value. In solution, it can exist in both a protonated neutral form and a deprotonated anionic form.

Studies on similar naphthalene derivatives provide insight into the proton transfer mechanisms. For instance, investigations on 1-(2-Pyridylazo)-2-naphthol (PAN), a related compound, have detailed its acid-base equilibria in various media. orientjchem.org These studies, using methods like potentiometric titration, have identified the presence of both monoprotonated and deprotonated species in solution. orientjchem.org The equilibrium constants for the formation of these species are influenced by the solvent environment, including the presence of micelles. orientjchem.org

The proton transfer kinetics for naphthalene derivatives have also been explored using techniques like fluorescence spectroscopy. For example, studies on 7-hydroxy-1-naphthalenesulfonic acid have shown that the excited state undergoes pseudo-first-order dissociation, while its conjugate base undergoes second-order protonation. nih.gov The rate of these proton transfer reactions is significantly affected by the composition of the solvent, which can disrupt the hydrogen-bonding network and alter the Grotthuss proton-transfer mechanism. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the electronic effects on proton transfer in related molecules. researchgate.netbohrium.com These studies help in identifying the most likely sites for protonation and deprotonation and in calculating the energies associated with these processes.

Table 1: Equilibrium Constants for a Related Naphthol Derivative (PAN)

| Equilibrium | Log K (in SDS micellar media) | Log K (in Triton X-100 micellar media) | Log K (in CTAB micellar media) |

| L⁻ + H⁺ ⇌ LH | > LH | > LH | < LH |

Note: This data is for 1-(2-Pyridylazo)-2-naphthol (PAN) and is presented to illustrate the typical effects of different micellar environments on the acid-base equilibria of hydroxynaphthalene compounds. "L" represents the deprotonated form of PAN. The relative magnitudes indicate that anionic (SDS) and non-ionic (Triton X-100) surfactants enhance proton association compared to a cationic (CTAB) surfactant. orientjchem.org

Reaction Mechanisms of Derivatization Reactions (e.g., Silylation)

Derivatization of this compound often involves the reaction of its hydroxyl group. Silylation is a common derivatization technique used for protecting hydroxyl groups, and its mechanism is well-studied for various organic compounds. unishivaji.ac.in The silylation of this compound would proceed by the introduction of a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, to replace the hydrogen atom of the hydroxyl moiety.

The mechanism of silylation is generally considered to be a reversible bimolecular nucleophilic substitution at the silicon atom (SN2-Si). unishivaji.ac.in In this process, the oxygen atom of the hydroxyl group in this compound acts as a nucleophile, attacking the silicon atom of the silylating agent (e.g., chlorotrimethylsilane). This reaction can be catalyzed by either acids or bases. unishivaji.ac.in

The reaction can proceed through different transition states, leading to either inversion or retention of configuration at the silicon atom. unishivaji.ac.in The geometry of the transition state can be a trigonal bipyramid or a tetragonal pyramid. unishivaji.ac.in Another possible mechanism is the SNi-Si mechanism, which involves an intermediate where the silylating agent coordinates with the substrate. unishivaji.ac.in The choice between these mechanistic pathways can be influenced by the specific silylating agent used, the solvent, and the presence of catalysts.

Table 2: Common Silylating Agents and Their General Reactivity

| Silylating Agent | Common Name | General Reactivity/Notes |

| (CH₃)₃SiCl | Chlorotrimethylsilane (TMSCl) | A common and reactive silylating agent. Often used with a base to neutralize the HCl byproduct. |

| [(CH₃)₃Si]₂NH | Hexamethyldisilazane (HMDS) | A less reactive but effective silylating agent. Ammonia is the byproduct. |

| C₄H₉(CH₃)₂SiCl | tert-Butyldimethylsilyl chloride (TBDMSCl) | Forms a more stable silyl ether, offering greater protection during subsequent synthetic steps. |

Intramolecular Cyclization Mechanisms

The structure of this compound and its derivatives can be conducive to intramolecular cyclization reactions, leading to the formation of new ring systems. These reactions are typically driven by the presence of suitable functional groups that can act as nucleophiles and electrophiles within the same molecule.

For instance, if a derivative of this compound possesses a side chain with an electrophilic center, the hydroxyl group or the enolate form of the ketone can act as an internal nucleophile. The mechanism of such a cyclization would involve the nucleophilic attack of the oxygen atom on the electrophilic carbon, leading to the formation of a new heterocyclic ring fused to the naphthalene core.

General principles of intramolecular cyclization can be illustrated by the acid-catalyzed cyclization of a delta-hydroxy acid to a delta-lactone. youtube.com In this analogous process, the hydroxyl group attacks the protonated carboxylic acid group, leading to a ring closure and the elimination of a water molecule. youtube.com The regioselectivity of such cyclizations (e.g., exo vs. endo cyclization) is often governed by Baldwin's rules and can be influenced by electronic and steric factors within the molecule. biointerfaceresearch.com

In the context of halogen-mediated cyclizations, an alkene-containing side chain on a naphthalenone derivative could undergo cyclization in the presence of an electrophilic halogen source like N-bromosuccinimide (NBS) or iodine. biointerfaceresearch.com The reaction would proceed through the formation of a halonium ion intermediate, which is then attacked by the internal nucleophile (the hydroxyl group), leading to a halocyclized product. biointerfaceresearch.com

Advanced Applications of 2 Hydroxynaphthalen 1 2h One in Chemical Sciences

Chemosensing and Molecular Probes

The inherent fluorescence and electrochemical activity of the 2-hydroxynaphthalen-1(2H)-one scaffold make it an excellent platform for the design of molecular probes. By modifying the core structure, researchers have developed highly sensitive and selective sensors for a variety of analytes.

Fluorescent Chemosensors for Specific Analytes (e.g., Metal Ions, Nitroanalytes)

Derivatives of this compound, particularly Schiff bases formed from its aldehyde analogue (2-hydroxy-1-naphthaldehyde), are prominent in the field of fluorescent chemosensors. These sensors operate on principles such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Aggregation-Induced Emission (AIE), leading to detectable changes in fluorescence upon binding with a target analyte.

Metal Ion Detection: Schiff base derivatives of 2-hydroxy-1-naphthaldehyde (B42665) have been extensively developed for the detection of various metal ions. These sensors often exhibit a "turn-on" fluorescence response, where the fluorescence intensity increases significantly upon complexation with the metal ion. This is often attributed to the inhibition of the PET process and the rigidification of the molecule upon ion binding. For instance, a sensor synthesized from 2-hydroxy-1-naphthalene formaldehyde (B43269) and furan-2-carbohydrazide (B108491) demonstrates a selective "turn-on" fluorescence for Zn²⁺, with a low detection limit of 11.8 nM. nih.govscispace.com Similarly, a probe based on 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline (B160924) has been developed for the highly selective detection of Al³⁺ with a detection limit as low as 3.23 x 10⁻⁸ mol/L. ejournal.by The coordination of the metal ion with the oxygen and nitrogen atoms of the Schiff base ligand is a key factor in the sensing mechanism. Other metal ions that have been selectively detected using such sensors include Cu²⁺ and Pd²⁺. researchgate.net

Nitroanalyte and Volatile Organic Compound (VOC) Detection: The application of these fluorescent probes extends to the detection of organic molecules. A donor-acceptor luminogen, (E)-(3-(((2-hydroxynaphthalen-1-yl)methylene)amino)phenyl)(phenyl)methanone (HNPMO), has been developed as a film sensor for various volatile organic compounds (VOCs), including benzene (B151609) derivatives. researchgate.net This sensor exhibits a "turn-on" response due to a transition from a disordered molecular arrangement to an optimized conformation driven by the VOCs in the gas phase, with a limit of detection for some VOCs as low as 7.04 mg/m³. researchgate.net While direct fluorescent sensors for nitroanalytes based on the parent compound are less common, the principles of donor-acceptor interactions suggest their potential in this area.

Table 1: Examples of Fluorescent Chemosensors Based on 2-Hydroxy-1-Naphthaldehyde Derivatives

| Sensor Derivative | Analyte(s) | Sensing Mechanism | Detection Limit | Reference |

| Schiff base of 2-hydroxy-1-naphthalene formaldehyde and furan-2-carbohydrazide | Zn²⁺ | Turn-on (PET) | 11.8 nM | nih.govscispace.com |

| Schiff base of 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline | Al³⁺ | Turn-on | 3.23 x 10⁻⁸ M | ejournal.by |

| (E)-(3-(((2-hydroxynaphthalen-1-yl)methylene)amino)phenyl)(phenyl)methanone | VOCs | Turn-on (AIE/ICT) | 7.04 mg/m³ | researchgate.net |

| Schiff base of 2-hydroxy-1-naphthaldehyde and p-phenylenediamine | Cu²⁺, Pd²⁺ | Colorimetric/Fluo | - | researchgate.net |

Electrochemical Sensors for Chemical Species

While fluorescent sensing is a major application, the electroactive nature of the this compound core also lends itself to the development of electrochemical sensors. The modification of electrode surfaces with this compound or its derivatives can enhance the sensitivity and selectivity of detection for various chemical species. The redox properties of the hydroquinone/quinone moiety within the naphthalene (B1677914) structure can be exploited for this purpose.

The fabrication of electrochemical sensors often involves the immobilization of the sensing molecule onto an electrode surface, such as a platinum or carbon electrode. nih.gov The interaction of the analyte with the modified electrode can lead to a measurable change in the electrochemical response, such as the peak current or potential. For instance, the incorporation of similar phenolic compounds into composite materials with nanomaterials like multi-walled carbon nanotubes (MWCNTs) or graphene oxide has been shown to improve sensor performance for the detection of various analytes. nih.govnih.gov Although specific examples detailing the use of this compound in electrochemical sensors are not extensively documented, its structural similarity to other electroactive phenolic compounds suggests its potential in this area.

Catalysis